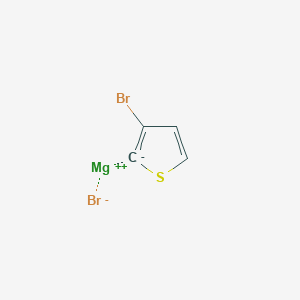

3-Bromo-2-tienilmagnesio bromuro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

2-Thienylmagnesium bromide is a Grignard reagent that can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . Carbinols are further dehydrated to form 2-thienyl olefins .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-thienylmagnesium bromide has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this reaction, 2-bromo-3-methoxythiophene was polymerized, and the products and reaction mechanism were analyzed .Physical And Chemical Properties Analysis

3-Bromo-2-thienylmagnesium bromide has a molecular weight of 267.25 . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Síntesis orgánica

“3-Bromo-2-tienilmagnesio bromuro” se utiliza a menudo en la síntesis orgánica . Sus propiedades únicas lo convierten en una herramienta invaluable para crear moléculas orgánicas complejas.

Reactivo de Grignard

Este compuesto es un tipo de reactivo de Grignard . Los reactivos de Grignard son una clase de compuestos organomagnesio que se utilizan comúnmente en química orgánica para la formación de enlaces carbono-carbono .

Síntesis de carbinoles

Se puede utilizar para sintetizar 1-(2-tienil)-carbinoles mediante reacción de condensación con aldehídos . Los carbinoles se deshidratan aún más para formar olefinas de 2-tienilo .

Descubrimiento de fármacos

Ciencia de los materiales

Investigación química

“this compound” se puede usar en investigación química como un compuesto de referencia o como un reactivo en la síntesis de otros productos químicos .

Mecanismo De Acción

Target of Action

3-Bromo-2-thienylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formations . They are known to react with a variety of electrophilic compounds, including carbonyl compounds, epoxides, and alkyl halides .

Mode of Action

The mode of action of 3-Bromo-2-thienylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to an electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-2-thienylmagnesium bromide would depend on the specific electrophilic target it reacts with. For example, if the target is a carbonyl compound, the reaction would result in the formation of a secondary or tertiary alcohol .

Result of Action

The result of the action of 3-Bromo-2-thienylmagnesium bromide is the formation of a new carbon-carbon bond in the target molecule . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophilic target .

Action Environment

The action of 3-Bromo-2-thienylmagnesium bromide is highly dependent on the reaction conditions. Grignard reagents are known to be sensitive to moisture and air, and therefore, reactions involving these reagents are typically carried out under anhydrous conditions and under an inert atmosphere . The temperature and solvent can also significantly influence the reaction rate and product yield .

Safety and Hazards

Propiedades

IUPAC Name |

magnesium;3-bromo-2H-thiophen-2-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNIVBOGAQIDY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS[C-]=C1Br.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2MgS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)

![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)